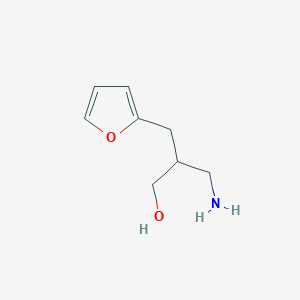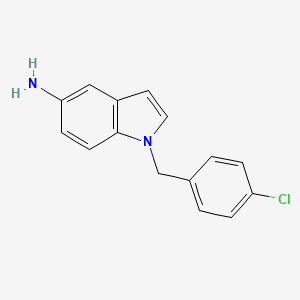
1-(4-chlorobenzyl)-1H-indol-5-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(4-chlorobenzyl)-1H-indol-5-amine” would consist of an indole ring substituted at the 1-position with a 4-chlorobenzyl group and at the 5-position with an amine group.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the amine group could participate in acid-base reactions, and the benzyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-chlorobenzyl)-1H-indol-5-amine” would depend on its exact structure. For example, the presence of the polar amine group and the aromatic indole and benzyl rings could influence its solubility, melting point, and other properties .Scientific Research Applications
Synthesis of Indole Derivatives
One-pot Aminobenzylation of Aldehydes with Tolenes : A method providing rapid access to amines through a one-pot aminobenzylation of aldehydes, leading to the synthesis of 1,2-diarylethylamine derivatives. This method facilitates the creation of indole derivatives with potential biological activities (Wang et al., 2018).
Transition Metal-free Amination : A process allowing the synthesis of 2,3-dihydroindoles and indoles via a metal-free amination of aryl chlorides. This method is crucial for producing pharmacologically relevant indoles in an environmentally friendly manner (Beller et al., 2001).
Biological Activity and Applications
Antitumor Activity of Indole Derivatives : Research on a class of indole derivatives showing promising antitumor activity in vitro and in vivo, highlighting the significance of indole frameworks in the development of new antineoplastic agents (Nguyen et al., 1990).
Synthesis and Antimicrobial Activity : Studies on novel azetidine-2-one derivatives of 1H-benzimidazole, including indole derivatives, with demonstrated antibacterial and cytotoxic properties, suggesting the potential for developing new antimicrobial agents (Noolvi et al., 2014).
Future Directions
The study of “1-(4-chlorobenzyl)-1H-indol-5-amine” and similar compounds could be a promising area of research, given the wide range of biological activities exhibited by indole derivatives . Potential applications could include medicinal chemistry, where these compounds could serve as lead structures for the development of new drugs.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c16-13-3-1-11(2-4-13)10-18-8-7-12-9-14(17)5-6-15(12)18/h1-9H,10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQVDMFNZONNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-1H-indol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



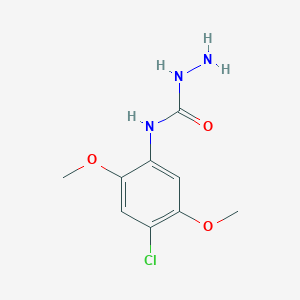
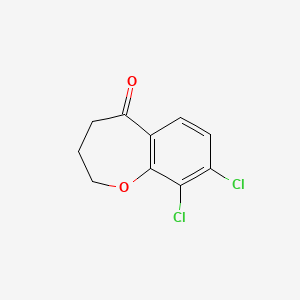
![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1523128.png)
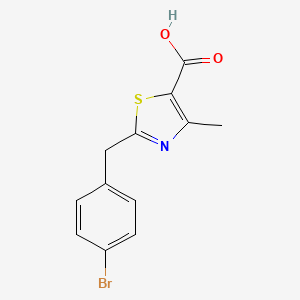
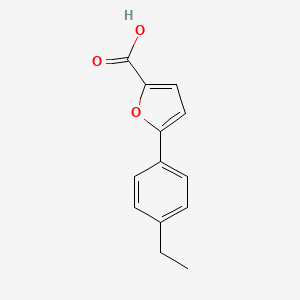
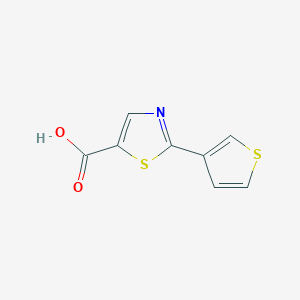
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1523134.png)
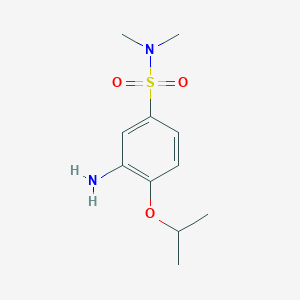
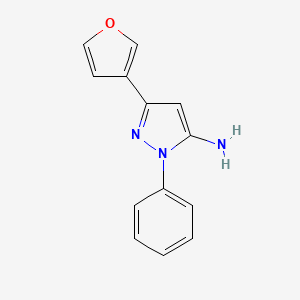
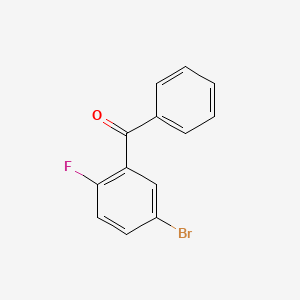
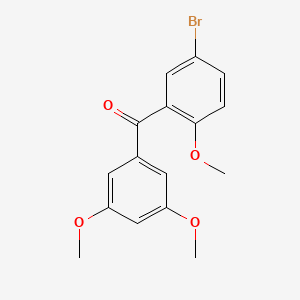
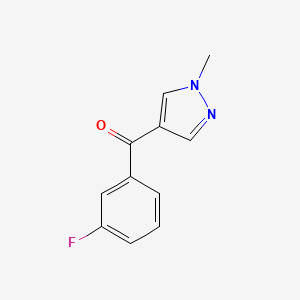
![4-[2-(Piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1523148.png)
